molecular formula C15H22N2O4S B5310656 N-cyclohexyl-2-methoxy-5-(methylsulfamoyl)benzamide

N-cyclohexyl-2-methoxy-5-(methylsulfamoyl)benzamide

Cat. No.: B5310656
M. Wt: 326.4 g/mol
InChI Key: XQUVPEQYMJZSOP-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-methoxy-5-(methylsulfamoyl)benzamide is a chemical compound with a complex structure that includes a cyclohexyl group, a methoxy group, and a methylsulfamoyl group attached to a benzamide core

Properties

IUPAC Name

N-cyclohexyl-2-methoxy-5-(methylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-16-22(19,20)12-8-9-14(21-2)13(10-12)15(18)17-11-6-4-3-5-7-11/h8-11,16H,3-7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUVPEQYMJZSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-methoxy-5-(methylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the cyclohexyl group, methoxy group, and methylsulfamoyl group is achieved through specific reactions such as alkylation, sulfonation, and amination. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-methoxy-5-(methylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-cyclohexyl-2-methoxy-5-(methylsulfamoyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methoxy-5-(methylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-methyl-5-[(methylamino)sulfonyl]benzamide
  • N-cyclohexyl-2-methoxy-5-(trifluoromethyl)benzamide

Uniqueness

N-cyclohexyl-2-methoxy-5-(methylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and industrial utility.

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